1,3-Diethylbenzene-2,4,5,6-d4

Beschreibung

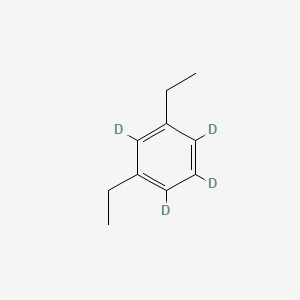

1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated analog of 1,3-diethylbenzene, where four hydrogen atoms at the 2, 4, 5, and 6 positions of the benzene ring are replaced with deuterium (D). This isotopic substitution enhances its utility in analytical chemistry, particularly as a stable internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound is commercially available in varying quantities (e.g., 100 mg to 250 mg) and high isotopic purity (98 atom% D), as offered by suppliers like Shanghai Anpel and CymitQuimica . Its primary applications include environmental monitoring, pharmaceutical analysis, and research into reaction mechanisms where isotopic labeling is critical to tracing molecular behavior .

Eigenschaften

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZZYIJIWUTJFO-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC)[2H])CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene-2,4,5,6-d4 can be synthesized through the deuteration of 1,3-diethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods: The industrial production of 1,3-diethylbenzene involves the alkylation of benzene with ethylene. This process can be described in two steps:

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Diethylbenzene-2,4,5,6-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under specific conditions

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Diethylbenzene-2,4,5,6-d4 is used in a wide range of scientific research applications, including:

Chemistry: As a tracer molecule in studies involving reaction mechanisms and kinetics.

Biology: In metabolic studies to trace the pathways of biochemical reactions.

Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods

Wirkmechanismus

The mechanism of action of 1,3-Diethylbenzene-2,4,5,6-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for the tracking of its movement and transformation in various chemical and biological systems. This is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between hydrogen and deuterium atoms .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Molecular Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Deuteration Level | Key Applications |

|---|---|---|---|---|

| 1,3-Diethylbenzene-2,4,5,6-d4 | - | 148.30 | 4 D atoms | Analytical standards, NMR/MS |

| 1,4-Diethylbenzene | 105-05-5 | 134.21 | None | Organic synthesis, solvents |

| 1,3-Diethylbenzene-d14 | 1219803-40-3 | 148.30 | 14 D atoms | Isotopic dilution studies |

| 1,3-Dichlorobenzene-d4 | 541-73-1 | 155.00 | 4 D atoms | Environmental analysis |

Biologische Aktivität

1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated derivative of diethylbenzene, which is utilized in various fields including medicinal chemistry and environmental studies. Understanding its biological activity is crucial for assessing its potential applications and risks.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C12H16D4

- Molecular Weight : Approximately 184.26 g/mol

- Deuteration : The presence of deuterium atoms (D) enhances its stability and alters its reactivity compared to non-deuterated analogs.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological systems and its metabolic pathways. Key findings include:

- Metabolism : Studies indicate that 1,3-Diethylbenzene undergoes metabolic transformations in vivo, resulting in various metabolites that may exhibit different biological activities. For instance, research on similar compounds suggests that diethylbenzenes can be metabolized to phenolic compounds which may have neurotoxic effects .

- Neurotoxicity : Preliminary studies suggest that diethylbenzene compounds can affect neurological functions. For example, 1,2-diethylbenzene has shown significant neurotoxic effects in animal models .

1. Metabolic Pathways

A study focused on the bio-distribution of 1,2-diethylbenzene revealed that the compound's metabolites accumulated in specific tissues such as the kidneys and nasal cavity. This highlights the potential for similar behavior in this compound .

2. Neurotoxic Effects

Research indicates that exposure to diethylbenzenes may lead to neurotoxic outcomes. In a study involving Sprague-Dawley rats administered with 1,2-diethylbenzene, significant concentrations were found in the brain shortly after administration . This suggests a potential risk for neurotoxic effects with similar compounds.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Interaction : Compounds like diethylbenzene can interact with neurotransmitter receptors or ion channels in the nervous system.

- Metabolite Activity : The metabolites formed during the metabolism of 1,3-Diethylbenzene may possess distinct biological activities that contribute to its overall effects.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.